molecular formula C22H19N3O4S2 B13843426 (2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide

(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide

Cat. No.: B13843426
M. Wt: 453.5 g/mol
InChI Key: HBXAXARMHPOFKO-CQSZACIVSA-N
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Description

(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide is a high-purity chemical compound supplied for research purposes only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals. This small molecule features a benzothiazinone core structure, a scaffold noted in scientific literature for its diverse biological activities. Research into related 1,3-benzothiazinone derivatives has explored their potential in various areas, such as the inhibition of apoptotic processes in cells . The structural components of this specific compound—including the chiral 2R-methyl group and the N-[4-(phenylsulfamoyl)phenyl] side chain—suggest potential for investigating novel mechanisms of action and structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or active probe in medicinal chemistry, pharmacology, and drug discovery programs. Please consult the Certificate of Analysis for specific data on purity, characterization, and storage conditions.

Properties

Molecular Formula

C22H19N3O4S2

Molecular Weight

453.5 g/mol

IUPAC Name

(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide

InChI

InChI=1S/C22H19N3O4S2/c1-14-21(26)24-19-13-15(7-12-20(19)30-14)22(27)23-16-8-10-18(11-9-16)31(28,29)25-17-5-3-2-4-6-17/h2-14,25H,1H3,(H,23,27)(H,24,26)/t14-/m1/s1

InChI Key

HBXAXARMHPOFKO-CQSZACIVSA-N

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(S1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4

Canonical SMILES

CC1C(=O)NC2=C(S1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of (2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide typically involves the following key steps:

Preparation of the Phenylsulfamoyl Intermediate

A critical precursor is the phenylsulfamoyl-substituted benzene derivative. Sulfonyl chlorides are commonly used as sulfonylating agents.

Step Reagents & Conditions Description Yield & Notes
A 4-Formylbenzenesulfonyl chloride + amine (e.g., ethanolamine) in DCM with DMAP catalyst, rt, 3 h Sulfonylation of amine to form sulfonamide intermediate Moderate to high yields; purification by aqueous washes and drying over MgSO4
B Sodium bicarbonate in methanol, 20°C, 1 h Neutralization and purification step Facilitates isolation of sulfonamide intermediate

This method ensures the introduction of the sulfonamide group on the aromatic ring, which is essential for the final compound's biological activity.

Construction of the Benzothiazine Core

The benzothiazine ring system is synthesized through cyclization reactions involving appropriate precursors such as 2-aminothiophenol derivatives and keto-acid or acetamide derivatives.

Step Reagents & Conditions Description Yield & Notes
C 2-Aminothiophenol + keto-acid derivative, pyridine, heating Cyclization to form 4H-1,4-benzothiazine ring Yields around 65%, as reported for related benzothiazine derivatives
D Amide formation with substituted aniline derivatives Formation of N-phenyl carboxamide linkage Reaction conditions typically involve pyridine or other bases for activation

The use of pyridine as both solvent and base is common to facilitate ring closure and amide bond formation.

Representative Experimental Procedure (Integrated)

Step Procedure Conditions Outcome
1 Sulfonylation of 4-formylbenzenesulfonyl chloride with an amine in DCM + DMAP Room temperature, 3 hours Formation of sulfonamide intermediate with good purity
2 Cyclization of 2-aminothiophenol with keto-acid derivative in pyridine Heating under reflux Benzothiazine ring formation, ~65% yield
3 Amide coupling of benzothiazine intermediate with sulfonamide-substituted aniline Pyridine, heating Formation of final carboxamide linkage
4 Purification by recrystallization or chromatography Solvent-dependent Isolation of (2R)-enantiomer via chiral methods (if applicable)

Data Summary Table of Key Reagents and Conditions

Reagent/Intermediate Role Typical Conditions Yield Range Reference
4-Formylbenzenesulfonyl chloride Sulfonylation agent DCM, DMAP catalyst, rt, 3 h High (70-90%)
2-Aminothiophenol Benzothiazine precursor Pyridine, heating Moderate (~65%)
Pyridine Base and solvent for cyclization and amide formation Heating, reflux -
Ethanolamine (or similar amine) Nucleophile for sulfonamide formation Methanol, rt Moderate to high

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The phenylsulfamoyl and carboxamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent for treating specific diseases.

    Industry: It can be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Understanding the precise molecular interactions and pathways involved is crucial for elucidating its biological and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Benzothiazine vs. Benzoxazine Derivatives
  • Example : 2-[4-(4-methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide (CAS 106691-37-6)
    • Structural Differences :
  • Lacks the 6-carboxamide and phenylsulfamoyl groups.
  • Features a methylphenyl substituent and an acetamide side chain.
    • Synthetic Pathway : Synthesized via Friedel-Crafts alkylation and subsequent amidation, differing from the target compound’s likely sulfonylation steps .
    • Activity : Benzothiazines are associated with anti-inflammatory and antimicrobial properties, while benzoxazines (e.g., compounds in ) often exhibit CNS activity due to improved blood-brain barrier penetration .
Triazole Derivatives
  • Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones ()
    • Structural Differences :
  • Triazole core replaces benzothiazine.
  • Contains a sulfonylphenyl group and fluorophenyl substituents.
    • Synthetic Pathway : Formed via cyclization of hydrazinecarbothioamides, contrasting with the target compound’s likely condensation-based synthesis.
    • Activity : Triazoles are widely used as antifungals and kinase inhibitors, with sulfonyl groups enhancing metabolic stability .

Substituent Analysis

Carboxamide vs. Thioamide Groups
  • Target Compound : The 6-carboxamide group enables hydrogen bonding with biological targets (e.g., enzymes or receptors).
  • Analog : (2Z)-N-benzyl-2-[(2-fluorophenyl)methylidene]-3-oxo-4H-1,4-benzothiazine-6-carboxamide ()
    • Similarity : Shares the benzothiazine-6-carboxamide scaffold.
    • Difference : Incorporates a benzylidene group at position 2 instead of the 2R-methyl and sulfamoylphenyl groups.
    • Implications : The benzylidene group may confer π-π stacking interactions, while the sulfamoyl group in the target compound enhances solubility and target specificity.
Sulfonamide vs. Sulfonyl Groups
  • Target Compound: The phenylsulfamoyl group (-SO₂-NH-Ph) provides both hydrogen bond donor/acceptor capacity and acidity (pKa ~10).
  • Analog : 4-(4-X-phenylsulfonyl)benzoic acid hydrazides ()
    • Structural Contrast : Features a sulfonyl (-SO₂-) linkage without the amine bridge.
    • Activity Impact : Sulfonamides generally exhibit stronger antibacterial activity due to enzyme inhibition (e.g., carbonic anhydrase), whereas sulfonyl groups improve pharmacokinetics .

Physicochemical and Spectral Properties

Property Target Compound Benzoxazine Analog () Triazole Analog ()
Core Structure Benzothiazine Benzoxazine Triazole
Key Functional Groups 3-oxo, 6-carboxamide, phenylsulfamoyl 3-oxo, pyrimidinyl, oxadiazole Sulfonylphenyl, difluorophenyl, thione
Spectral Data (IR) Expected C=O (~1680 cm⁻¹), NH (~3300 cm⁻¹) C=O (~1663–1682 cm⁻¹) C=S (~1247–1255 cm⁻¹), NH (~3278–3414 cm⁻¹)
Synthetic Yield Not reported 60–75% (benzoxazine derivatives) 65–80% (triazole derivatives)

Research Findings and Implications

  • Target Compound’s Advantages :
    • The phenylsulfamoyl group may improve water solubility and target binding compared to simpler benzothiazines.
    • The 2R-methyl group could reduce metabolic degradation, as seen in other chiral drugs.
  • Limitations vs. Analogs: Synthesis complexity due to stereochemistry and multiple functional groups. No direct activity data available, unlike triazole derivatives with confirmed antifungal/kinase inhibitory effects .

Biological Activity

(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a benzothiazine ring, a phenylsulfamoyl group, and a carboxamide group, which contribute to its diverse applications in chemistry, biology, and medicine.

PropertyValue
Molecular FormulaC22H19N3O4S2
Molecular Weight453.5 g/mol
IUPAC Name(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide
InChIInChI=1S/C22H19N3O4S2/c1-14...

Biological Activity

The biological activity of (2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide has been explored in various studies, indicating its potential as a therapeutic agent.

The compound is believed to exert its biological effects through interactions with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to specific receptors, altering their activity and leading to downstream biological effects.

Case Studies and Research Findings

  • Anticancer Activity : A study focused on the compound's cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and prostate cancer cells, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Research demonstrated that the compound could reduce inflammation markers in vitro, indicating its potential for treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggested that (2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide might protect neuronal cells from oxidative stress-induced damage.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction of inflammation markers
NeuroprotectiveProtection against oxidative stress

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the benzothiazine core. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the benzothiazine and sulfamoylphenyl moieties .
  • Chiral Control : Retention of the (2R)-configuration requires chiral auxiliaries or asymmetric catalysis, as racemization may occur under acidic/basic conditions .
  • Purification : Monitor intermediates via thin-layer chromatography (TLC; Rf = 0.3–0.5 in ethyl acetate/hexane) and final product via reverse-phase HPLC (C18 column, methanol/water gradient) .
    • Critical Parameters : Solvent choice (e.g., DMF for solubility), reaction time (24–48 hours for coupling steps), and temperature (0–25°C to minimize side reactions) .

Q. How can structural integrity and stereochemical purity be validated during synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Confirm the (2R)-configuration via NOESY correlations between the methyl group at C2 and adjacent protons .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS m/z calculated for C22H20N2O4S2: 464.08) .
  • Chromatographic Purity : Use HPLC with a mobile phase of methanol/0.1% trifluoroacetic acid (70:30 v/v) to achieve ≥95% purity .

Advanced Research Questions

Q. What experimental approaches are suitable for elucidating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Binding Assays : Perform fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (KD) for sulfamoyl-preferring targets (e.g., carbonic anhydrase isoforms) .
  • Molecular Dynamics Simulations : Use docking software (e.g., AutoDock Vina) to model interactions between the benzothiazine core and hydrophobic binding pockets .
  • Functional Studies : Assess inhibition of enzymatic activity (e.g., IC50 determination via stopped-flow spectroscopy for hydrolases) .

Q. How should researchers address contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out off-target effects .
  • Solubility Optimization : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference in cellular assays .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain discrepancies in vivo vs. in vitro .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modifications : Synthesize analogs with substitutions at the 3-oxo position (e.g., replacing methyl with ethyl or cyclopropyl) to probe steric effects .
  • Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to correlate electronic properties (e.g., sulfamoyl group polarity) with activity .
  • Data Integration : Tabulate IC50 values, logP, and topological polar surface area (TPSA) to identify trends (see Table 1 ) .

Table 1 : Representative SAR Data for Analogs

Substituent at C2logPTPSA (Ų)IC50 (nM)Target
Methyl (R)2.195.3120 ± 15CA IX
Ethyl (R)2.595.385 ± 10CA IX
Cyclopropyl (R)2.895.3220 ± 25CA IX

Data Contradiction Analysis

Q. How can inconsistent solubility data across studies be resolved?

  • Methodological Answer :

  • Standardized Protocols : Adopt the shake-flask method with PBS (pH 7.4) and hexane for partitioning .
  • Particle Size Control : Use nano-milling to reduce crystallinity, improving apparent solubility in aqueous buffers .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in enzyme inhibition assays?

  • Methodological Answer :

  • Positive Controls : Include acetazolamide (for carbonic anhydrase) to validate assay sensitivity .
  • Negative Controls : Use vehicle (DMSO) and scrambled analogs to confirm target specificity .

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